![molecular formula C16H25BO2 B598633 Dibutyl (4-vinylphenyl)boronate CAS No. 109339-49-3](/img/structure/B598633.png)
Dibutyl (4-vinylphenyl)boronate
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Overview
Description
Dibutyl (4-vinylphenyl)boronate, also known as 4-Vinylphenylboronic acid dibutyl ester, is a chemical compound with the molecular formula C16H25BO2 . It has a molecular weight of 260.18 .
Molecular Structure Analysis
The molecular structure of Dibutyl (4-vinylphenyl)boronate consists of a boron atom bonded to two oxygen atoms, forming a boronate ester. These oxygen atoms are each connected to a butyl group. The boron atom is also bonded to a phenyl group with a vinyl group attached .Chemical Reactions Analysis
Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics . In one study, 4-vinylphenyl boronic acid and acrylamide were co-polymerized in an aqueous solution containing low-molecular-weight hyperbranched polyglycerol (LMPG) to prepare a self-healing hydrogel .Physical And Chemical Properties Analysis
Dibutyl (4-vinylphenyl)boronate has a boiling point of 130 °C (under a pressure of 1 Torr) and a predicted density of 0.91±0.1 g/cm3 . It should be stored at a temperature between 2-8°C .Mechanism of Action
The mechanism of action of Dibutyl (4-vinylphenyl)boronate is based on the formation of boronate ester bonds. These bonds are formed between the boronic acid group in the compound and 1,2- or 1,3-diols present in other compounds . This bond formation plays a key role in the cross-linking process during the preparation of self-healing hydrogels .
Safety and Hazards
Dibutyl (4-vinylphenyl)boronate is classified under GHS07 for safety. It has hazard statements H413, H319, H302, H335, and H315, indicating that it may cause harm to aquatic life, eye irritation, harm if swallowed, respiratory irritation, and skin irritation . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .
Future Directions
The multi-responsiveness to stimuli, self-healing properties, injectability, and biocompatibility of boronic ester-based polymers, such as Dibutyl (4-vinylphenyl)boronate, have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring . Future research is expected to diversify practically in overcoming the concurrent limits of the mechanical performance while maintaining the self-healing abilities by incorporating novel strategies .
properties
IUPAC Name |
dibutoxy-(4-ethenylphenyl)borane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-4-7-13-18-17(19-14-8-5-2)16-11-9-15(6-3)10-12-16/h6,9-12H,3-5,7-8,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCWKSPNBZWDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C)(OCCCC)OCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656776 |
Source
|
Record name | Dibutyl (4-ethenylphenyl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylphenylboronic acid dibutyl ester | |
CAS RN |
109339-49-3 |
Source
|
Record name | Dibutyl (4-ethenylphenyl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Vinylphenylboronic acid dibutyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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